

An In-Depth Technical Guide to Commercially Available Sulfosuccinate Surfactants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfosuccinate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfosuccinate surfactants are a versatile class of anionic surfactants known for their mildness, excellent foaming and wetting properties, and biodegradability.[1] This technical guide provides a comprehensive overview of commercially available **sulfosuccinate** surfactants, their classification, chemical properties, and synthesis. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for their synthesis and characterization. Furthermore, this guide explores their mechanism of action as permeation enhancers in drug delivery systems, supported by quantitative data and visual diagrams to facilitate understanding and application in research and development.

Introduction to Sulfosuccinate Surfactants

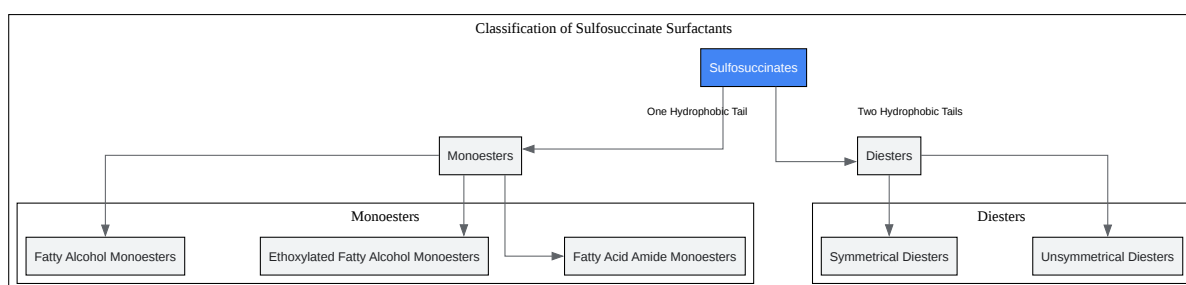
Sulfosuccinates are derivatives of succinic acid, characterized by the presence of a sulfonate group attached to the succinate backbone.[2] They are classified as anionic surfactants and are widely utilized across various industries, including cosmetics, personal care, pharmaceuticals, and industrial applications, due to their favorable properties such as effective surface tension reduction, emulsification, and dispersion.[2] Their mild nature makes them particularly suitable for products intended for sensitive skin and baby care.[3]

The general structure of a **sulfosuccinate** surfactant consists of a hydrophilic **sulfosuccinate** head group and one or two hydrophobic tails, which are typically alkyl or alkyl ether chains. This amphiphilic nature allows them to orient themselves at interfaces, reducing interfacial tension and facilitating the mixing of immiscible phases like oil and water.[1]

Classification of Sulfosuccinate Surfactants

Commercially available **sulfosuccinate** surfactants are broadly categorized into two main types based on the number of ester groups attached to the succinic acid backbone: monoesters and diesters.[4]

- **Sulfosuccinate Monoesters:** These surfactants have one hydrophobic tail attached to the succinate group. They are generally more water-soluble and milder than their diester counterparts. The hydrophobic tail can be a fatty alcohol, an ethoxylated fatty alcohol, or a fatty acid amide.
- **Sulfosuccinate Diesters:** These surfactants possess two hydrophobic tails, which can be identical or different. Diesters are typically less water-soluble but are excellent wetting agents and emulsifiers.



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Figure 1: Classification of **Sulfosuccinate** Surfactants

Commercially Available Sulfosuccinate Surfactants and Their Properties

A wide variety of **sulfosuccinate** surfactants are commercially available under various trade names. The properties of these surfactants can be tailored by modifying the length and branching of the hydrophobic alkyl chains and the degree of ethoxylation in monoesters. Below is a summary of some common commercially available **sulfosuccinate** surfactants and their key properties.

Table 1: Properties of Common Commercially Available **Sulfosuccinate** Surfactants

Chemical Name	Common Trade Name(s)	Type	CAS Number	Molecular Formula	Molecular Weight (g/mol)	CMC (mM)	Surface Tension at CMC (mN/m)	HLB Value
Diocetyl Sodium Sulfosuccinate	Aerosol OT, Docusate Sodium	Diester	577-11-7	C ₂₀ H ₃₇ NaO ₇ S	444.56	~1.2[5]	~26	~10-13
Diethylhexyl Sodium Sulfosuccinate	DOSS70E	Diester	577-11-7	C ₂₀ H ₃₇ NaO ₇ S	444.56	-	-	-
Diamyl Sodium Sulfosuccinate	Aerosol AY	Diester	922-80-5	C ₁₄ H ₂₅ NaO ₇ S	360.40	-	29.2 (at 1% conc.) [2]	-
Dicyclohexyl Sodium Sulfosuccinate	-	Diester	23386-52-9	C ₁₆ H ₂₅ NaO ₇ S	384.42	-	-	-
Disodium Laureth Sulfosuccinate	-	Monoes-ter	39354-45-5 / 40754-59-4	C ₂₂ H ₄₀ Na ₂ O ₁₀ S	545.58	~1.0-2.0[6]	~30-35[6]	~14
Disodium Lauryl	Yeser® MS 50	Monoes-ter	19040-44-9	C ₁₆ H ₂₈ Na ₂ O ₇ S	418.43	-	26[7]	-

Sulfosu
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MEA-Sulfosu
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ter68479-
64-1C₂₄H₄₁
NNa₂O₈
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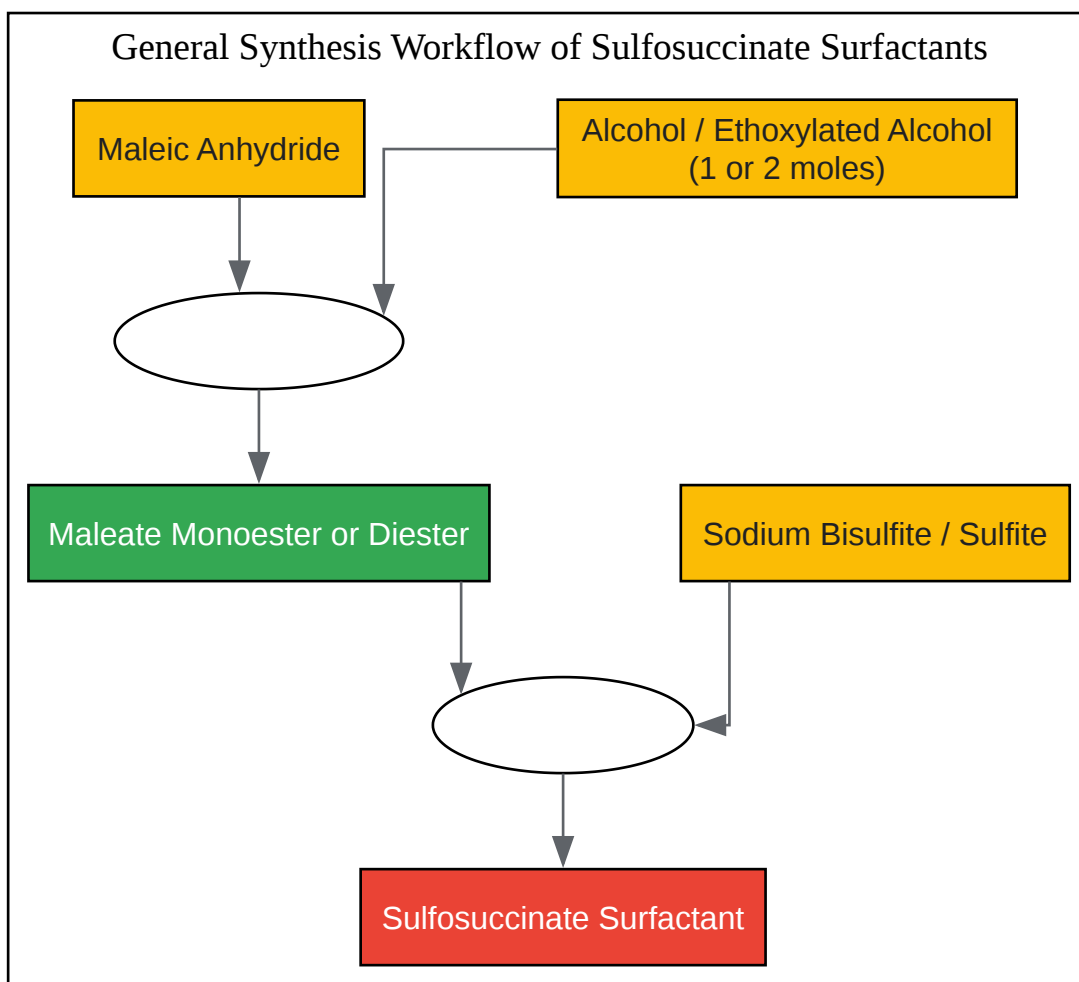
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Note: CMC, Surface Tension, and HLB values can vary depending on the specific grade, purity, and measurement conditions. The values presented are approximate and for comparative purposes.

Synthesis of Sulfosuccinate Surfactants

The synthesis of **sulfosuccinate** surfactants is typically a two-step process.[\[4\]](#)

- Esterification: Maleic anhydride is reacted with one or two moles of an alcohol or an ethoxylated alcohol to form a maleate monoester or diester. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, for diester production.[\[4\]](#)
- Sulfonation: The double bond in the maleate ester is then sulfonated using a sulfonating agent, most commonly an aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), to yield the final **sulfosuccinate** surfactant.[\[4\]](#)



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Figure 2: General Synthesis Workflow of **Sulfosuccinate** Surfactants

Experimental Protocols

Synthesis of Dioctyl Sodium Sulfosuccinate (Diester)

This protocol is a general representation of the synthesis process.

Materials:

- Maleic anhydride
- 2-Ethylhexanol

- p-Toluenesulfonic acid (catalyst)
- Sodium bisulfite
- Deionized water
- Toluene (for azeotropic removal of water)
- Sodium carbonate (for neutralization)
- Rotary evaporator
- Reaction flask with a reflux condenser and Dean-Stark trap

Procedure:

- Esterification:
 - In a reaction flask, combine maleic anhydride (1 mole), 2-ethylhexanol (2.1 moles), a catalytic amount of p-toluenesulfonic acid, and toluene.
 - Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
 - Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is close to zero.
 - After completion, cool the mixture and neutralize the catalyst with sodium carbonate.
 - Filter the mixture to remove the salt and evaporate the toluene under reduced pressure using a rotary evaporator to obtain the dioctyl maleate.
- Sulfonation:
 - Prepare an aqueous solution of sodium bisulfite (1.1 moles in deionized water).
 - Add the dioctyl maleate (1 mole) to the sodium bisulfite solution.
 - Heat the mixture with stirring at a controlled temperature (e.g., 80-90°C) for several hours.

- Monitor the reaction by measuring the concentration of unreacted bisulfite.
- Upon completion, the resulting product is dioctyl sodium **sulfosuccinate**. The product may be purified further if necessary.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. It can be determined by various methods that detect the changes in the physical properties of the surfactant solution as a function of concentration.

5.2.1. Surface Tension Method

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

Procedure:

- Prepare a series of aqueous solutions of the **sulfosuccinate** surfactant with varying concentrations, spanning a range above and below the expected CMC.
- Measure the surface tension of each solution using a tensiometer at a constant temperature.
- Plot the surface tension as a function of the logarithm of the surfactant concentration.
- The CMC is determined from the intersection of the two linear portions of the plot.[\[8\]](#)

5.2.2. Conductivity Method

Principle: For ionic surfactants like **sulfosuccinates**, the molar conductivity of the solution changes at the CMC due to the formation of micelles which have a lower mobility than the individual surfactant ions.

Apparatus: Conductivity meter.

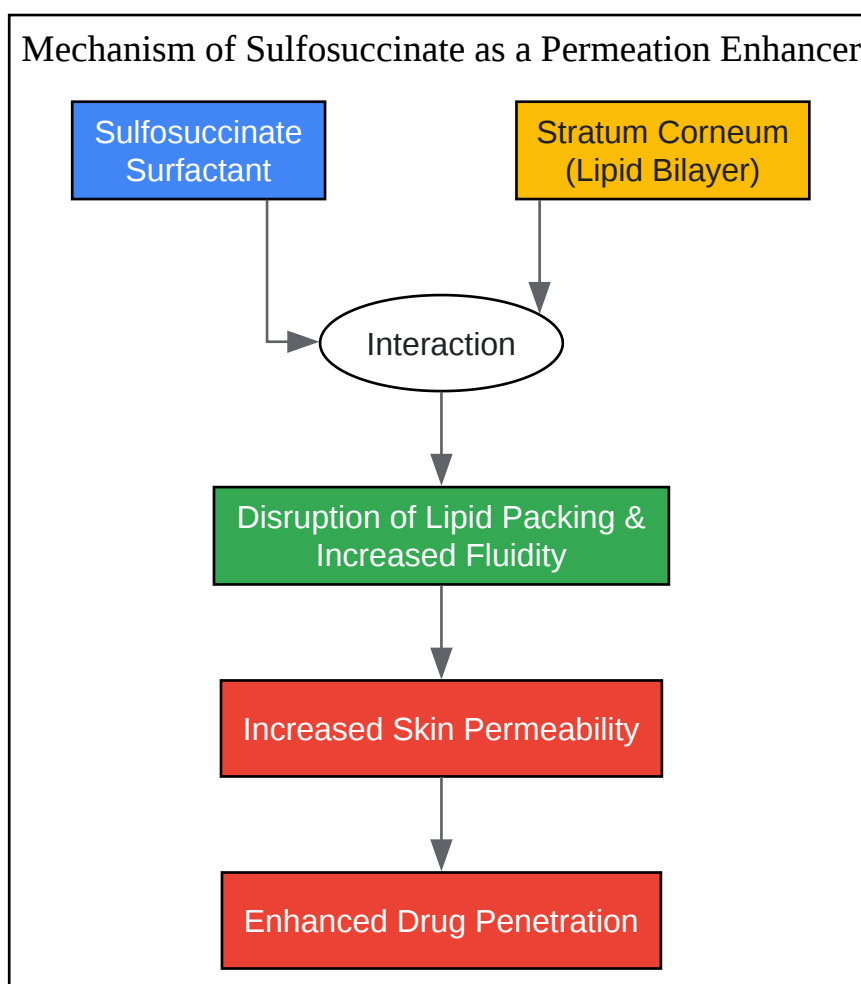
Procedure:

- Prepare a series of aqueous solutions of the **sulfosuccinate** surfactant with varying concentrations.
- Measure the specific conductivity of each solution at a constant temperature.
- Plot the specific conductivity versus the surfactant concentration.
- The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[\[9\]](#)

Application in Drug Development: Permeation Enhancement

Sulfosuccinate surfactants, particularly dioctyl sodium **sulfosuccinate** (DOSS), have been investigated as permeation enhancers in drug delivery systems.[\[10\]](#) Their mechanism of action is primarily attributed to their ability to disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin, thereby increasing its permeability to drug molecules.

The amphiphilic nature of **sulfosuccinates** allows them to interact with the lipid bilayers of the stratum corneum. The hydrophobic tails of the surfactant molecules can penetrate the lipid matrix, leading to a fluidization of the lipid chains and an increase in the intercellular volume. This disruption of the lipid barrier creates pathways for drug molecules to diffuse more readily through the skin.



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Figure 3: Mechanism of **Sulfosuccinate** as a Permeation Enhancer

Conclusion

Sulfosuccinate surfactants represent a significant class of anionic surfactants with a broad range of applications, including in the pharmaceutical sciences. Their tunable properties, achieved through variations in their chemical structure, allow for the design of surfactants with specific functionalities. This guide has provided a detailed overview of the types of commercially available **sulfosuccinates**, their key quantitative properties, and standardized protocols for their synthesis and characterization. The elucidation of their role as permeation enhancers highlights their potential in the development of advanced drug delivery systems. It is anticipated that this comprehensive resource will be of significant value to researchers and professionals in the field.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Commercially Available Sulfosuccinate Surfactants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259242#types-of-commercially-available-sulfosuccinate-surfactants]

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